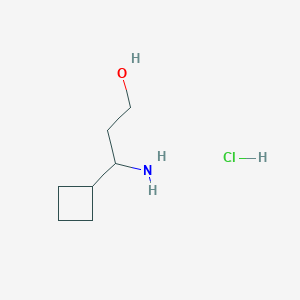
3-Amino-3-cyclobutylpropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclobutylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclobutylpropan-1-ol hydrochloride typically involves the reaction of cyclobutylcarbinol with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclobutylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-3-cyclobutylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylpropan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. The hydroxyl group can participate in various biochemical reactions, making this compound a versatile tool for research.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-cyclopropylpropan-1-ol hydrochloride
- 3-Amino-3-cyclopentylpropan-1-ol hydrochloride
- 3-Amino-3-cyclohexylpropan-1-ol hydrochloride
Uniqueness
3-Amino-3-cyclobutylpropan-1-ol hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring provides a balance between ring strain and stability, making it an interesting compound for various research applications.
Properties
IUPAC Name |
3-amino-3-cyclobutylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRHRXBMFFMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)
![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)
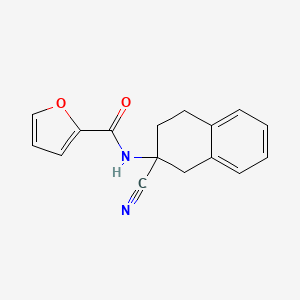
![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)
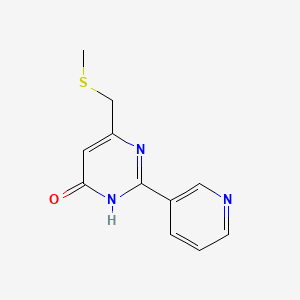

![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)
![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)

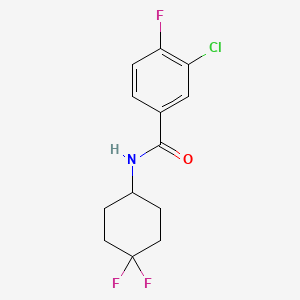
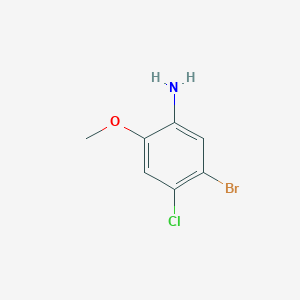
![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
